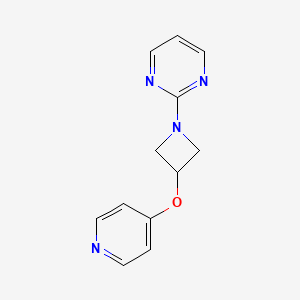
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that contains a pyridine and azetidine ring system. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. It has been reported to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. It has also been shown to inhibit the activity of the viral NS5B polymerase, which is required for viral replication. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been reported to reduce the expression of pro-inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has several advantages for lab experiments. It is readily available and can be easily synthesized in high yield and purity. It has also shown to exhibit potent biological activities at low concentrations, making it an attractive candidate for drug discovery and development. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine. One area of interest is the development of novel derivatives with improved potency and selectivity against specific targets. Another area of interest is the investigation of its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems may enhance its therapeutic efficacy and reduce its potential toxicity. Overall, the research on 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has significant potential for the development of novel therapeutics for various diseases.
合成法
The synthesis of 2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been reported in the literature. The most common method involves the reaction of 4-chloropyridine with 1-azetidinol in the presence of a base, followed by cyclization with 2-chloro-6-methylpyrimidine. This method has been optimized for high yield and purity and can be easily scaled up for large-scale production.
科学的研究の応用
2-(3-Pyridin-4-yloxyazetidin-1-yl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has shown to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties. Several studies have reported its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also shown to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-4-14-12(15-5-1)16-8-11(9-16)17-10-2-6-13-7-3-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQACBGAOAAVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

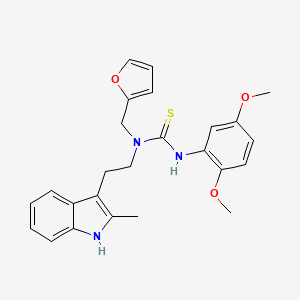
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)
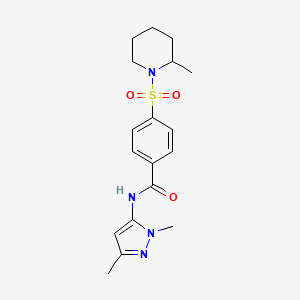
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)
![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)
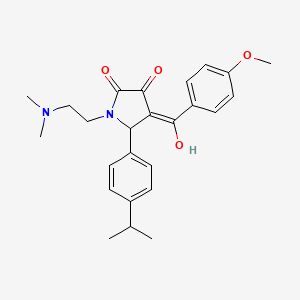
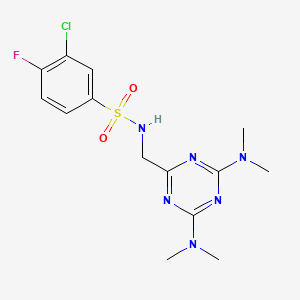
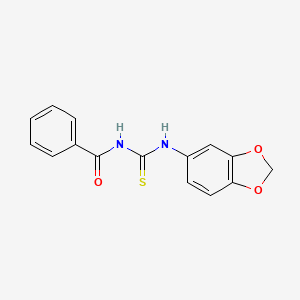
![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)
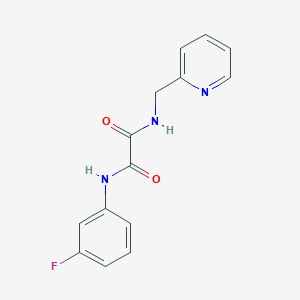
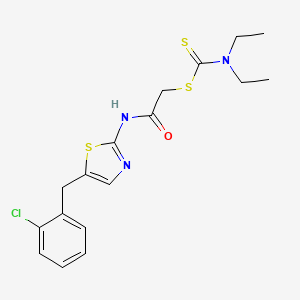
![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)